N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline is a complex organic compound characterized by its unique structure, which includes multiple hydrazinylidene and butylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with hydrazine and subsequent methylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinylidene groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline involves its interaction with molecular targets through various pathways. The compound’s hydrazinylidene groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and aniline-based compounds. Examples include:
- N-methyl-N-[2,3,4-tris[phenylhydrazinylidene]butylideneamino]aniline
- N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]propylideneamino]aniline
Uniqueness
N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline is unique due to its specific arrangement of hydrazinylidene and butylideneamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
18952-67-5 |
---|---|
Molecular Formula |
C32H34N8 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline |
InChI |
InChI=1S/C32H34N8/c1-37(27-17-9-5-10-18-27)33-25-31(35-39(3)29-21-13-7-14-22-29)32(36-40(4)30-23-15-8-16-24-30)26-34-38(2)28-19-11-6-12-20-28/h5-26H,1-4H3 |
InChI Key |
VBITWQWJEJQPPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC(=NN(C)C2=CC=CC=C2)C(=NN(C)C3=CC=CC=C3)C=NN(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.